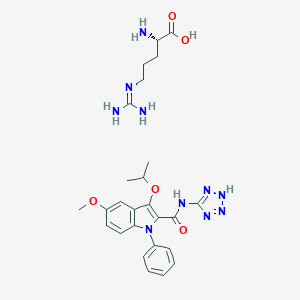
Karnamicin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin A2 is an aminoglycoside antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin A2 is synthesized by the bacterium Streptomyces kanamyceticus and has been used in the medical field since the 1950s.
Mecanismo De Acción
Kanamycin A2 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically binds to the 16S rRNA in the 30S subunit of the ribosome, which prevents the ribosome from reading the genetic code and synthesizing proteins. This leads to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Kanamycin A2 has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to cause damage to the bacterial cell membrane, disrupt the electron transport chain, and cause oxidative stress. Kanamycin A2 has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kanamycin A2 has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to obtain and has been well-studied, making it a useful tool in scientific research. However, there are also limitations to the use of kanamycin A2. It can be toxic to mammalian cells and can have unintended effects on bacterial physiology, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the study of kanamycin A2. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Kanamycin A2 has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor properties. Additionally, there is ongoing research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new antibiotics that are less susceptible to resistance mechanisms.
Métodos De Síntesis
The synthesis of kanamycin A2 involves a complex process that requires several steps. The first step involves the fermentation of Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria are then harvested and the kanamycin A2 is extracted from the culture using a solvent extraction method. The extracted kanamycin A2 is then purified using a series of chromatography techniques.
Aplicaciones Científicas De Investigación
Kanamycin A2 has been extensively studied for its antibacterial properties and has been used in a variety of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics and has been used in the development of new antibiotics. Kanamycin A2 has also been used in the study of bacterial protein synthesis and has been used as a tool to manipulate gene expression in bacteria.
Propiedades
Número CAS |
122535-49-3 |
|---|---|
Nombre del producto |
Karnamicin A2 |
Fórmula molecular |
C17H23N3O6S |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-[2-(1,4-dihydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2,24)6-5-9(21)16-19-8(7-27-16)10-13(25-3)14(26-4)12(22)11(20-10)15(18)23/h7,9,21-22,24H,5-6H2,1-4H3,(H2,18,23) |
Clave InChI |
XOGKIJDMWFVEFA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canónico |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)










![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
